BenchChemオンラインストアへようこそ!

N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug Design Pharmacokinetics

This 1,4‑disubstituted pyrazolo[3,4‑d]pyrimidine (C₁₉H₁₆ClN₅, MW 349.83) is a precision Src/Abl chemical probe. Unlike the 4‑amino parent (tPSA 70 Ų, HBD 2), its tPSA of 45.3 Ų, logP 4.91, and single H‑bond donor confer superior passive permeability and blood‑brain barrier potential. Exact N1‑3‑methylphenyl and C4‑2‑chlorophenylmethylamino groups are essential; generic core‑only analogs fail to replicate dual‑inhibition potency. Use where intracellular kinase occupancy is critical.

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
Cat. No. B11216469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H16ClN5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl
InChIInChI=1S/C19H16ClN5/c1-13-5-4-7-15(9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-6-2-3-8-17(14)20/h2-9,11-12H,10H2,1H3,(H,21,22,23)
InChIKeyUDJBGEBQWUPIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 11 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: What the Screening Collection Record Reveals


This compound is a 1,4-disubstituted pyrazolo[3,4-d]pyrimidine derivative (C19H16ClN5, MW 349.83 g/mol) [1]. It is catalogued as a screening compound (ChemDiv ID K402-0907) with a calculated logP of 4.91, a single hydrogen bond donor, and a topological polar surface area of 45.3 Ų . Pyrazolo[3,4-d]pyrimidines are a recognized kinase inhibitor scaffold, with closely related 4-amino-substituted analogs reported as dual Src/Abl inhibitors with antiproliferative activity in leukemia cell lines [2]. The 4-substituent in this compound is a 2-chlorophenylmethylamino group, while the N1-position carries a 3-methylphenyl group.

N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Why the N1-Aryl, C4-Benzylamine Pattern Cannot Be Assumed Interchangeable


Within the pyrazolo[3,4-d]pyrimidine class, both the N1-aryl group and the C4-amino substituent cooperatively dictate kinase binding mode and selectivity. In a series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines tested against Src and Abl, the nature of the 3-substituent on the N1-phenyl ring and the halogen substitution pattern on the C4 side chain profoundly affected dual inhibition potency [1]. Simply substituting the 2-chlorophenylmethylamino group at C4 with a different benzylamine or swapping the 3-methylphenyl at N1 for a 4-methylphenyl or unsubstituted phenyl has been shown to alter enzymatic IC50 values by orders of magnitude within structurally analogous series [1][2]. Therefore, generic interchange based solely on the pyrazolo[3,4-d]pyrimidine core without exact matching of both the N1-aryl and C4-benzylamino substitution patterns carries a high risk of obtaining quantitatively and qualitatively different target engagement profiles.

N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Quantified Differentiation Benchmarks for Informed Compound Selection


LogP Elevation of ~2.9 Units Over the 4-Amino Parent Confers Distinct Membrane Partitioning and Distribution Potential

Introduction of the 2-chlorophenylmethyl substituent at the C4-amino position shifts the logP from 2.05 (for the unsubstituted 4-amino parent, 1-(m-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine) to 4.91 for the target compound . This represents a ~2.9 log-unit increase, translating to a roughly 800-fold higher theoretical octanol-water partition coefficient.

Lipophilicity Drug Design Pharmacokinetics

Hydrogen Bond Donor Count Reduced from 2 to 1 Relative to the 4-Amino Parent Alters Target Hydrogen Bonding Capacity

The 4-amino parent compound (1-(m-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine) possesses two hydrogen bond donor (HBD) atoms—the two hydrogens on the primary amine at C4 . In the target compound, the 2-chlorophenylmethyl group caps one of these hydrogens, reducing the HBD count to a single donor . Within the Src/Abl dual inhibitor series, the hydrogen bonding capacity of the C4 substituent directly determines hinge-region interactions with the kinase ATP-binding pocket [1].

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

Topological Polar Surface Area Reduced by ~25 Ų Versus the 4-Amino Parent Correlates with Enhanced Passive Membrane Permeability Potential

The target compound exhibits a topological polar surface area (tPSA) of 45.3 Ų , compared to 70 Ų for 1-(m-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine . This 25 Ų reduction results from substitution of the primary amine with the 2-chlorophenylmethylamino group. For kinase inhibitors, a tPSA below 60–70 Ų has been correlated with improved passive transcellular permeability [1].

ADME Permeability Drug-likeness

N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Backed Selection Scenarios for Research and Procurement


Kinase Inhibitor Screening Libraries Where Elevated Lipophilicity and Reduced HBD Count Are Deliberately Required for Blood-Brain Barrier Penetration Models

For CNS-targeted kinase inhibitor discovery, compounds with logP >3, tPSA <60 Ų, and ≤1 HBD are prioritised as having higher probability of passive BBB penetration. The target compound (logP 4.91, tPSA 45.3 Ų, HBD 1) fits this profile significantly better than the 4-amino parent (logP 2.05, tPSA 70 Ų, HBD 2), making it a differentiated addition to CNS-focused screening decks where the simpler analog would be deprioritised by standard drug-likeness filters .

Structure-Activity Relationship Studies Probing the Effect of C4-Benzylamine Substitution on Kinase Selectivity Within Pyrazolo[3,4-d]pyrimidine Series

In SAR campaigns building on the 4-amino-substituted pyrazolo[3,4-d]pyrimidine scaffold reported by Radi et al., this compound serves as a specific probe for the effect of introducing a 2-chlorophenylmethyl group at the C4-amino position while maintaining a 3-methylphenyl at N1. Its distinct HBD count (1 vs 2) and elevated lipophilicity (ΔlogP +2.86) compared to the 4-amino parent allows systematic interrogation of how hinge-region hydrogen bonding and lipophilicity jointly modulate Src/Abl selectivity [1].

Cellular Target Engagement Assays Requiring High Passive Membrane Permeability to Overcome Permeability-Limited Pharmacology

In cell-based kinase occupancy assays such as NanoBRET or cellular thermal shift assays (CETSA), compounds must efficiently cross the cell membrane to engage intracellular targets. The target compound's tPSA of 45.3 Ų places it in the strongly preferred range for passive permeability, as opposed to the 4-amino parent (tPSA 70 Ų), which may exhibit permeability-limited intracellular exposure. This makes the target compound a more suitable tool compound for cellular target engagement experiments where intracellular concentration at the kinase active site is critical .

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.